molecular formula C23H26N2O5 B613449 Fmoc-Asp(OBut)-NH2 CAS No. 171778-09-9

Fmoc-Asp(OBut)-NH2

Cat. No.: B613449
CAS No.: 171778-09-9
M. Wt: 410,46 g/mole
InChI Key: PBMBMXLGDKBTSS-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asp(OBut)-NH2, also known as N-α-Fmoc-L-aspartic acid α-t.-butyl ester, is a selectively protected amino acid derivative used primarily in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and a tert-butyl ester (OBut) group, which protects the carboxyl function. This dual protection allows for the selective deprotection and subsequent functionalization of the amino acid, making it a valuable building block in the synthesis of complex peptides and proteins .

Mechanism of Action

Target of Action

The primary target of Fmoc-Asp(OBut)-NH2 is the peptide bond formation in the process of peptide synthesis . It plays a crucial role in the chemical formation of the peptide bond, which has long fascinated and challenged organic chemists .

Mode of Action

This compound interacts with its targets through the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Biochemical Pathways

This compound affects the biochemical pathway of peptide synthesis. The Fmoc group allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an even more valuable resource for research in the post-genomic world .

Pharmacokinetics

Its stability under certain conditions, such as its complete stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid , suggests it may have unique pharmacokinetic properties.

Result of Action

The result of the action of this compound is the efficient and rapid synthesis of peptides. The Fmoc group has many beneficial attributes, which have yet to be surpassed by any other Na-protecting group . This leads to the production of peptides of significant size and complexity, contributing to advancements in various fields of research .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the efficacy and stability of this compound can be manipulated by adjusting these environmental factors during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OBut)-NH2 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure the selective protection and deprotection of functional groups .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(OBut)-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-Asp(OBut)-NH2 is widely used in the field of peptide chemistry for the synthesis of complex peptides and proteins. Its selective protection allows for the stepwise assembly of peptide chains on solid supports, facilitating the synthesis of large and complex biomolecules .

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

The compound is used in the synthesis of peptide-based drugs and vaccines. Its ability to form stable and bioactive peptides makes it a valuable tool in drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including tissue engineering and regenerative medicine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual protection of the amino and carboxyl groups, allowing for selective deprotection and functionalization. This makes it a versatile building block for the synthesis of complex peptides and proteins, providing greater control over the assembly process compared to other similar compounds .

Properties

IUPAC Name

tert-butyl (3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-23(2,3)30-20(26)12-19(21(24)27)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMBMXLGDKBTSS-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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